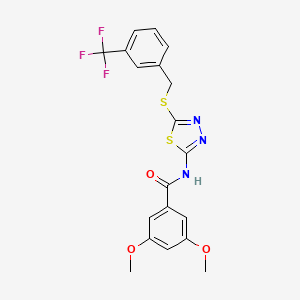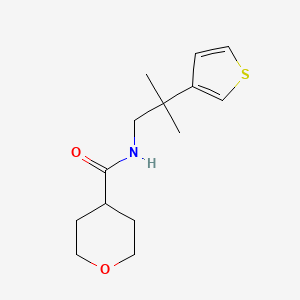
N-(2-methyl-2-(thiophen-3-yl)propyl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-methyl-2-(thiophen-3-yl)propyl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered ring with one sulfur atom . It also contains a 2H-pyran ring, which is a six-membered ring with one oxygen atom . The molecule has a molecular weight of 267.39.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of aromaticity (in the thiophene and 2H-pyran rings) and regions of aliphaticity (in the propyl chain and the amide group). The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The thiophene ring, for example, might undergo electrophilic aromatic substitution reactions . The 2H-pyran ring could potentially undergo reactions at the oxygen atom or at the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions. The compound’s properties could be influenced by factors such as the presence of the sulfur atom in the thiophene ring and the oxygen atom in the 2H-pyran ring .Aplicaciones Científicas De Investigación
Chemical Synthesis
One of the notable applications of compounds similar to N-(2-methyl-2-(thiophen-3-yl)propyl)tetrahydro-2H-pyran-4-carboxamide is in the field of chemical synthesis. A study by Norris and Leeman (2008) details the development of a palladium-catalyzed carbon−sulfur bond formation, which is integral to the synthesis of complex organic compounds including those related to this compound (Norris & Leeman, 2008).
Heterocyclic Synthesis
Research by Mohareb et al. (2004) explores the synthesis of heterocyclic compounds, where analogs of this compound are used to produce a variety of nitrogen-containing rings. This has implications for developing new pharmaceuticals and advanced materials (Mohareb et al., 2004).
Crystal Structure Analysis
The study of crystal structures of related compounds gives insight into the molecular geometry and potential applications in material science. Prabhuswamy et al. (2016) conducted such an analysis, providing valuable data for the design of new materials and pharmaceuticals (Prabhuswamy et al., 2016).
Medicinal Chemistry
In medicinal chemistry, compounds similar to this compound are used in the synthesis of drugs. For example, research by Ikemoto et al. (2005) demonstrates the synthesis of an orally active CCR5 antagonist using related methods (Ikemoto et al., 2005).
Antibacterial and Antifungal Properties
Compounds with structural similarities have been investigated for their potential antibacterial and antifungal properties. A study by Sowmya et al. (2018) explores this application, highlighting the broad spectrum of uses for these compounds in the field of bioactive materials (Sowmya et al., 2018).
Mecanismo De Acción
Target of Action
Thiophene-based analogs, which this compound is a part of, have been found to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene compound, is known as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .
Mode of Action
For example, articaine blocks voltage-gated sodium channels, preventing the propagation of action potentials and leading to a loss of sensation .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given the known effects of similar thiophene-based compounds, it can be inferred that the compound may have potential therapeutic effects in various conditions .
Propiedades
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S/c1-14(2,12-5-8-18-9-12)10-15-13(16)11-3-6-17-7-4-11/h5,8-9,11H,3-4,6-7,10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCANBHCDQILRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1CCOCC1)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-(2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2819828.png)
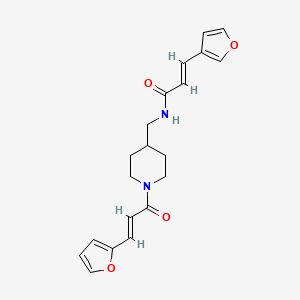
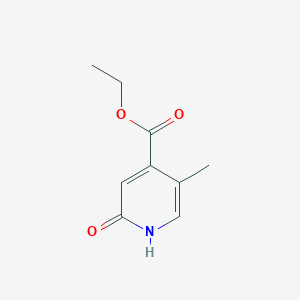
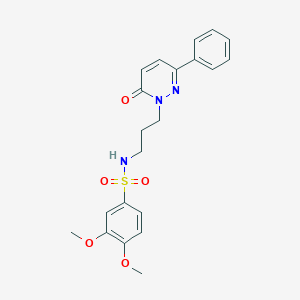

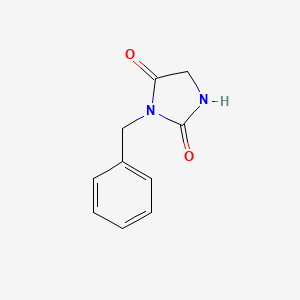
![3-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]piperidin-2-one](/img/structure/B2819841.png)
![6-{[2-(2,4,6-Trichlorophenyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2819842.png)
![(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-ethylbenzo[d]thiazol-6-yl)methanone](/img/structure/B2819843.png)
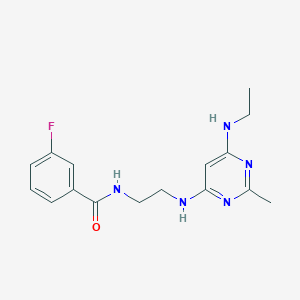
![3-((4-bromophenyl)sulfonyl)-N-(furan-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2819847.png)
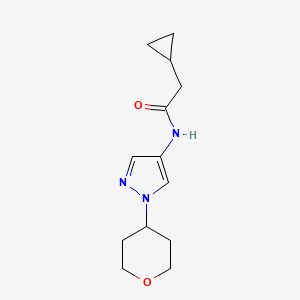
![N-({1-[(4-methylphenyl)methyl]benzimidazol-2-yl}methyl)butanamide](/img/structure/B2819850.png)
